molecular formula C10H9ClN2 B14854317 2-Benzyl-5-chloro-1H-imidazole CAS No. 944904-18-1

2-Benzyl-5-chloro-1H-imidazole

Cat. No.: B14854317
CAS No.: 944904-18-1
M. Wt: 192.64 g/mol
InChI Key: LDQQYTDTNODRJC-UHFFFAOYSA-N
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Description

2-Benzyl-5-chloro-1H-imidazole is a heterocyclic compound that features a benzyl group and a chlorine atom attached to an imidazole ring. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-chloro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with 4-chloro-1,2-diaminobenzene in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-5-chloro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: 2-Benzyl-5-substituted imidazoles.

    Oxidation Products: Imidazole N-oxides.

    Reduction Products: Reduced imidazole derivatives.

Scientific Research Applications

2-Benzyl-5-chloro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-chloro-1H-imidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzyl and chloro substituents enhance its binding affinity and specificity. The compound can also disrupt cellular processes by interacting with DNA or proteins .

Comparison with Similar Compounds

  • 2-Benzyl-4-chloro-1H-imidazole
  • 2-Benzyl-5-bromo-1H-imidazole
  • 2-Benzyl-5-fluoro-1H-imidazole

Comparison: 2-Benzyl-5-chloro-1H-imidazole is unique due to the presence of the chlorine atom at the 5-position, which influences its reactivity and biological activity. Compared to its bromo and fluoro analogs, the chloro derivative may exhibit different pharmacokinetic properties and binding affinities. The benzyl group also contributes to its lipophilicity and ability to cross biological membranes .

Properties

CAS No.

944904-18-1

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

2-benzyl-5-chloro-1H-imidazole

InChI

InChI=1S/C10H9ClN2/c11-9-7-12-10(13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)

InChI Key

LDQQYTDTNODRJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=C(N2)Cl

Origin of Product

United States

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